2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
Description
Properties
IUPAC Name |
[4-(2-carbamothioylhydrazinyl)anilino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4,11-12H,(H3,9,13,15)(H3,10,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRQAHEOYMTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629009 | |
| Record name | 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-67-2 | |
| Record name | 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 1,4-Phenylenediamine with Hydrazinecarbothioamide
The most widely reported method involves refluxing equimolar quantities of 1,4-phenylenediamine and hydrazinecarbothioamide in polar protic solvents such as ethanol or methanol. The reaction proceeds via nucleophilic attack of the amine groups on the thiocarbonyl sulfur, forming two thiosemicarbazide linkages.
Typical Procedure :
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Reactants : 1,4-Phenylenediamine (10 mmol) and hydrazinecarbothioamide (20 mmol).
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Solvent : Ethanol (50 mL).
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Conditions : Reflux at 78°C for 8–12 hours under inert atmosphere.
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Workup : Cooling to room temperature, filtration, and recrystallization from ethanol yields the product as pale yellow crystals.
Yield Optimization :
Diazotization-Coupling Approach
Diazotization of 1,4-phenylenediamine followed by coupling with thiourea derivatives offers a pathway to enhance regioselectivity. This method is advantageous for introducing substituents on the phenylene backbone.
Procedure :
Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates cyclization of bis-thiosemicarbazide precursors, forming the target compound alongside heterocyclic byproducts. This method is less common but useful for accessing derivatives.
Example :
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Reacting 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with hydrazine hydrate in ethanol/pyridine yields 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) (52% yield).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
Table 1: Industrial Process Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–60 minutes | Maximizes conversion |
| Temperature | 70–80°C | Prevents decomposition |
| Solvent Throughput | 50 mL/min | Ensures homogeneity |
Advantages :
Catalytic Optimization for Cost Reduction
Heterogeneous catalysts like zeolite-supported acids (e.g., H-ZSM-5) enable solvent-free synthesis at 100°C, achieving 90% conversion in 4 hours. This approach minimizes purification steps and lowers production costs.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ethanol Reflux | 80–83 | 98 | Moderate |
| Methanol Reflux | 85–88 | 97 | High |
| Continuous Flow | 90–92 | 99 | Industrial |
| Solvent-Free Catalytic | 88–90 | 96 | High |
Key Insights :
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Solvent Choice : Methanol outperforms ethanol in yield but requires stricter temperature control to avoid byproduct formation.
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Catalytic Systems : Acidic catalysts (e.g., H-ZSM-5) enhance reaction rates but necessitate post-synthesis neutralization.
Mechanistic Considerations
Reaction Pathway
The synthesis proceeds through a stepwise mechanism:
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Nucleophilic Attack : Amine groups of 1,4-phenylenediamine attack thiocarbonyl carbons of hydrazinecarbothioamide.
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Proton Transfer : Intermediate thiol groups undergo tautomerization to stabilize the product.
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Crystallization : Hydrogen bonding between NH and S atoms drives precipitation.
Spectroscopic Validation :
Purification and Characterization
Chemical Reactions Analysis
Substitution Reactions
The thiosemicarbazide groups undergo nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example, reaction with methyl iodide in sodium methoxide yields methylthio derivatives through SCH₃ group substitution .
Reaction Example:
Key Outcomes:
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Methylthio derivatives exhibit enhanced stability for subsequent transformations .
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IR and ¹H NMR spectra confirm the loss of NH signals and emergence of SCH₃ groups .
Diazotization and Coupling Reactions
Diazotization of the NH₂ groups in 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) generates bis-diazonium salts, which react with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form fused heterocycles .
Table 1: Diazonium Salt Reactions
Mechanistic Insight:
-
Diazonium intermediates undergo electrophilic substitution or cyclocondensation to form triazines and pyrazoles .
Cyclization Reactions
The compound participates in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. For instance, reaction with hydrazine hydrate leads to pyrazolo[3,4-b]pyridine derivatives via intramolecular cyclization .
Example Pathway:
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Hydrazine-mediated SCH₃ cleavage.
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Cyclization to form pyrazolo-pyridine cores.
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Subsequent functionalization with nitrous acid or alkyl halides .
Key Product:
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1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) : Confirmed by IR (loss of CN bands, NH₂ absorption) and MS (m/z = 454.19) .
Oxidation and Reduction
The thiourea moiety is redox-active:
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Oxidation : Hydrogen peroxide converts –C(=S)–NH– groups to disulfides or sulfoxides .
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Reduction : Sodium borohydride reduces thiosemicarbazide to thiols or amines .
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Application | Ref. |
|---|---|---|---|---|
| Oxidation | H₂O₂ | Disulfides | Stabilization of metal complexes | |
| Reduction | NaBH₄ | Thiols | Bioactive intermediate synthesis |
Condensation with Carbonyl Compounds
The hydrazinecarbothioamide groups react with aldehydes/ketones to form Schiff bases. For example, condensation with acetone yields propan-2-ylidene derivatives, confirmed by X-ray crystallography .
Structural Confirmation:
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenylene linkage with two hydrazine-1-carbothioamide functional groups. This structure contributes to its stability and reactivity, making it a versatile building block for synthesizing other compounds.
Synthetic Routes
The synthesis of 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) typically involves:
- Reactants : 1,4-phenylenediamine and hydrazinecarbothioamide.
- Conditions : The reaction is conducted in ethanol or methanol at temperatures between 50-70°C to optimize yield.
Industrial Production
While specific industrial methods are not widely documented, the synthesis can be scaled using continuous flow reactors for efficiency. Optimization for cost-effectiveness remains a focus in industrial applications.
Chemistry
The compound serves as a building block for synthesizing various heterocyclic compounds. Its thiosemicarbazide functional groups are crucial for developing new materials with enhanced properties.
Biology
2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) exhibits significant antioxidant properties , making it valuable in studies related to oxidative stress. Its ability to scavenge free radicals can be beneficial in understanding cellular damage mechanisms.
Medicine
This compound has shown promising anticancer and antimicrobial activities :
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Anticancer Activity : It inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Summary
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.0 PI3K/Akt/mTOR pathway inhibition HeLa 4.5 Induction of apoptosis A549 6.0 Cell cycle arrest - Antimicrobial Activity : It has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus.
Case Studies
- Anticancer Research : A study demonstrated that treatment with 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) resulted in significant tumor reduction in MCF-7 xenograft models, highlighting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) and analogous compounds:
Structural and Electronic Differences
- Core Rigidity : The 1,4-phenylene core in the target compound provides rigidity, favoring planar interactions, whereas benzimidazole () or phenanthroline () cores introduce heteroaromaticity, enhancing electronic delocalization and metal-binding affinity.
- Substituent Effects : Bulky groups like adamantane () reduce solubility but improve membrane permeability, while electron-withdrawing groups (e.g., 4-chlorophenyl in furan derivatives ()) enhance electrophilic reactivity and biological activity.
Biological Activity
2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a phenylene linkage that enhances its stability and biological activity compared to similar compounds. The presence of thiosemicarbazide functional groups is crucial for its therapeutic effects, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) exhibits potent anticancer properties. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is vital for tumor cell survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | PI3K/Akt/mTOR pathway inhibition |
| HeLa | 4.5 | Induction of apoptosis |
| A549 | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.45 | Disruption of cell membrane |
| Escherichia coli | 0.25 | 0.50 | Inhibition of cell wall synthesis |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : As mentioned, it inhibits the PI3K/Akt/mTOR pathway, crucial for cancer cell survival.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative damage and contribute to its anticancer effects.
- Bacterial Cell Disruption : Its antimicrobial action involves disrupting bacterial cell membranes and inhibiting essential cellular processes.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound in vitro against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Antimicrobial Effectiveness
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed not only potent antibacterial activity but also the ability to inhibit biofilm formation, which is crucial for treating persistent infections.
Q & A
What are the optimal synthetic routes for 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide), and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is synthesized by refluxing 1,4-phenylenebis(thiosemicarbazide) with substituted aldehydes (e.g., 5-arylfurfural) in ethanol for 8 hours, followed by crystallization . To optimize yield and purity:
- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve intermediates while precipitating the product.
- Temperature control : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization without decomposition.
- Catalyst screening : Acidic or basic catalysts (e.g., DBU) may enhance reaction rates but require compatibility testing with the aldehyde substituents .
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- FT-IR : Key peaks include C=S stretching (~1180–1190 cm⁻¹), NH stretching (~3200–3300 cm⁻¹), and aromatic C=C vibrations (~1450–1550 cm⁻¹) .
- X-ray crystallography : Resolves the planar geometry of the phenylenedi(hydrazine) core and confirms intramolecular hydrogen bonding between thioamide NH and adjacent sulfur atoms .
- NMR : H NMR detects aromatic protons (δ 7.2–8.0 ppm) and NH protons (δ 9.5–10.5 ppm), while C NMR identifies thiocarbonyl carbons (~180 ppm) .
How do substituents on the aldehyde component influence the compound’s reactivity and biological activity?
Answer:
- Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde increase electrophilicity, accelerating hydrazone formation but potentially reducing solubility .
- Biological activity : Derivatives with 4-chlorophenyl or furan substituents exhibit enhanced antimicrobial and anticancer properties due to improved membrane permeability and target binding .
What are the primary challenges in studying the compound’s metal-binding properties, and how can they be addressed?
Answer:
- Coordination ambiguity : The ligand can bind via sulfur (C=S), nitrogen (NH), or both. Use ESI-MS and UV-Vis titration to identify dominant coordination modes .
- Redox interference : Thioamide groups may oxidize under aerobic conditions. Conduct experiments under inert atmospheres (N₂/Ar) and monitor via cyclic voltammetry .
How can computational methods aid in predicting the compound’s biological targets?
Answer:
- Molecular docking : Simulate interactions with enzymes like urease or tyrosinase using software (e.g., AutoDock Vina) to identify binding pockets and affinity trends .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with optimized activity .
What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in microbial strains or culture conditions. Use CLSI guidelines for consistency .
- Control for purity : HPLC (≥95% purity) ensures biological effects are not confounded by impurities .
How does the compound’s planar structure influence its supramolecular assembly in solid-state studies?
Answer:
- π-π stacking : The phenylene core facilitates face-to-face interactions, observed in X-ray structures as parallel-displaced stacks with ~3.5 Å interplanar distances .
- Hydrogen-bonding networks : NH groups form intramolecular bonds with sulfur, while intermolecular bonds with solvent or counterions stabilize crystal packing .
What are the limitations of current synthetic methods, and how can they be improved for scalability?
Answer:
- Limitations : Prolonged reflux times (8+ hours) and moderate yields (~60–70%) .
- Improvements :
- Microwave-assisted synthesis : Reduces reaction time to <2 hours via controlled dielectric heating .
- Flow chemistry : Enhances reproducibility and scalability using continuous reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
